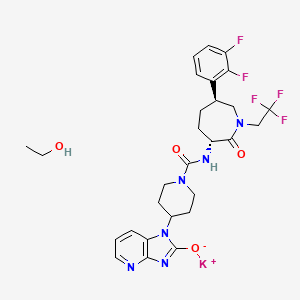

Telcagepant potassium ethanol

Description

Overview of Calcitonin Gene-Related Peptide (CGRP) and its Receptor Complexes (CLR/RAMP)

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that exists in two isoforms, α-CGRP and β-CGRP, arising from alternative splicing of the calcitonin gene. nih.govwikipedia.org It is widely distributed throughout the central and peripheral nervous systems. nih.govwikipedia.org

The CGRP receptor is a unique heteromeric complex composed of three essential proteins:

Calcitonin Receptor-Like Receptor (CLR): This is a class B G protein-coupled receptor (GPCR) that forms the core of the receptor complex. nih.govoup.com

Receptor Activity-Modifying Protein 1 (RAMP1): This single-transmembrane protein is crucial for the trafficking of CLR to the cell surface and for defining the pharmacological specificity of the CGRP receptor. nih.govoup.com The association of CLR with different RAMPs (RAMP1, RAMP2, or RAMP3) creates receptors for other related peptides like adrenomedullin. nih.gov

Receptor Component Protein (RCP): This intracellular protein couples the CLR/RAMP1 complex to downstream signaling pathways, playing a vital role in the receptor's function. oup.com

Cryo-electron microscopy has revealed that RAMP1 makes extensive contact with both the extracellular and transmembrane domains of CLR, creating a specific binding pocket for CGRP. researchgate.net

Fundamental Role of CGRP in Neurophysiological Modulation and Systemic Biology

CGRP is a potent vasodilator and plays a significant role in nociceptive (pain) transmission, particularly within the trigeminal vascular system, which is implicated in migraine headaches. nih.govmdpi.com During a migraine attack, CGRP is released from trigeminal nerves, contributing to pain signaling and neurogenic inflammation. bps.ac.uk

Beyond its role in pain and vasodilation, CGRP is involved in a wide array of physiological processes throughout the body:

Cardiovascular System: CGRP contributes to the regulation of systemic circulation and can act as a cardioprotective agent in certain pathological conditions. mdpi.comnih.gov

Respiratory System: It participates in pulmonary homeostasis, including vasodilation and bronchoprotection. mdpi.com

Gastrointestinal System: CGRP can influence intestinal motility. nih.gov

Immune System: It acts as an immunomodulator with both pro- and anti-inflammatory effects. nih.gov

Metabolism: CGRP is implicated in appetite regulation and may play a role in obesity. wikipedia.orgnih.gov

Stem Cell Mobilization: Recent research suggests a role for CGRP in the mobilization of human stem cells. wikipedia.org

Historical Development and Evolution of Small Molecule CGRP Receptor Antagonists

The recognition of CGRP's central role in migraine spurred the development of CGRP receptor antagonists, a class of drugs often referred to as "gepants." The first generation of these small molecule antagonists marked a significant step forward in migraine treatment.

The initial breakthrough came with the development of olcegepant (B1677202) (BIBN4096BS) , the first potent CGRP receptor antagonist to show efficacy in treating acute migraine attacks in clinical trials. bps.ac.uknih.gov However, olcegepant's low oral bioavailability necessitated intravenous administration, limiting its practicality. bps.ac.uk

This led to the development of orally bioavailable CGRP receptor antagonists, with telcagepant (B1682995) (MK-0974) being a prominent example from this first generation. nih.gov Telcagepant demonstrated efficacy comparable to triptans, the standard of care at the time, in phase III clinical trials. schmerzklinik.de The development of telcagepant and other first-generation gepants, however, was ultimately halted due to concerns about potential liver toxicity. headachemedicine.com.br

Despite the setbacks with the first-generation compounds, the proof-of-concept was established, paving the way for a second generation of gepants with improved safety profiles. These include ubrogepant (B612305) and rimegepant (B610484), which have since received regulatory approval for the acute treatment of migraine. nih.govresearchgate.net Concurrently, the success of the gepant development program also inspired the creation of monoclonal antibodies that target either the CGRP ligand or its receptor for migraine prevention. nih.govnih.gov

Detailed Research Findings on Telcagepant

Telcagepant, as a pioneering orally active CGRP receptor antagonist, underwent extensive preclinical and clinical investigation. The following tables summarize key research findings related to its binding affinity, pharmacokinetics, and clinical efficacy.

Table 1: Telcagepant Binding Affinity

| Target | Species | Ki (nM) |

| CGRP Receptor | Human | 0.77 |

| CGRP Receptor | Rhesus | 1.2 |

| CGRP Receptor | Canine | 1204 |

| CGRP Receptor | Rat | 1192 |

| CGRP Receptor (in SK-N-MC membranes) | Human | 4.6 |

| CGRP Receptor (in HEK293 cells) | Human | 1.1 |

| Data sourced from multiple studies. nih.govmedchemexpress.comapexbt.comacs.org |

Table 2: Pharmacokinetic Properties of Oral Telcagepant

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours |

| Apparent Terminal Half-life (t1/2) | 4 - 7 hours |

| Data from a study on healthy adult subjects. nih.gov |

Table 3: Phase III Clinical Trial Efficacy of Telcagepant for Acute Migraine Treatment (2 hours post-dose)

| Endpoint | Placebo | Telcagepant 150 mg | Telcagepant 300 mg | Zolmitriptan 5 mg |

| Pain Freedom | 10% | 22% | 27% | 28% |

| Pain Relief | 28% | 51% | 55% | 57% |

| Absence of Photophobia | 37% | 54% | 58% | 55% |

| Absence of Phonophobia | 29% | 47% | 51% | 49% |

| Absence of Nausea | 55% | 63% | 65% | 61% |

| Data from a randomized, controlled trial comparing telcagepant with placebo and zolmitriptan. schmerzklinik.de |

Table 4: Sustained Pain Freedom in a Phase III Clinical Trial

| Endpoint | Placebo | Telcagepant 150 mg | Telcagepant 300 mg |

| 2-24 Hour Sustained Pain Freedom | 10% | 16% | 20% |

| Data from a randomized, controlled trial comparing telcagepant with placebo. nih.govneurology.org |

Properties

Molecular Formula |

C28H32F5KN6O4 |

|---|---|

Molecular Weight |

650.7 g/mol |

IUPAC Name |

potassium;1-[1-[[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]carbamoyl]piperidin-4-yl]imidazo[4,5-b]pyridin-2-olate;ethanol |

InChI |

InChI=1S/C26H27F5N6O3.C2H6O.K/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40;1-2-3;/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40);3H,2H2,1H3;/q;;+1/p-1/t15-,19-;;/m1../s1 |

InChI Key |

DYXNKCSVHJFUSS-LEVQAPRMSA-M |

Isomeric SMILES |

CCO.C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(N=CC=C5)N=C4[O-].[K+] |

Canonical SMILES |

CCO.C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(N=CC=C5)N=C4[O-].[K+] |

Origin of Product |

United States |

Molecular Pharmacology of Telcagepant Potassium Ethanol

Quantitative Receptor Binding Affinity and Selective Ligand Recognition

The affinity and selectivity of telcagepant (B1682995) for its target receptor are crucial determinants of its pharmacological activity.

High-Resolution Analysis of Human CGRP Receptor (CLR/RAMP1) Binding Kinetics

Telcagepant demonstrates high affinity for the human CGRP receptor, which is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). acs.orgnih.gov Studies using radioligand binding assays with membranes from SK-N-MC cells, which endogenously express the human CGRP receptor, have determined the inhibition constant (Ki) of telcagepant to be approximately 0.78 nM to 0.8 nM. frontiersin.orgresearchgate.net Another study reported a Ki of 4.6 nM using a nanoBRET peptide binding assay. acs.org Furthermore, telcagepant exhibits saturable binding to human CGRP receptors expressed in HEK293 cells, with a dissociation constant (KD) of 1.9 nM. medchemexpress.com The binding of telcagepant to the extracellular domain of the CGRP receptor has been shown to involve interactions with specific amino acid residues, including T122 of CLR. frontiersin.orgbiorxiv.org

Comparative Receptor Affinity Profiling Across Distinct Preclinical Species

The binding affinity of telcagepant exhibits significant species-dependent variability. core.ac.uk While it binds with high affinity to the human and rhesus monkey CGRP receptors, its affinity for the rat and dog receptors is considerably lower. medchemexpress.comcore.ac.uknih.gov For the rhesus monkey CGRP receptor, the Ki is reported to be 1.2 nM, and the KD in rhesus cerebellum homogenate is 1.3 nM. medchemexpress.com In contrast, the Ki values for the canine and rat CGRP receptors are much higher, at 1204 nM and 1192 nM, respectively. medchemexpress.comimmune-system-research.com This species selectivity is attributed to differences in the amino acid sequences of RAMP1 across species. nih.gov

Interactive Table: Telcagepant Receptor Binding Affinity Across Species

| Species | Receptor | Cell/Tissue Type | Assay Type | Affinity Metric | Value (nM) | Reference |

| Human | CGRP (CLR/RAMP1) | SK-N-MC cells | Radioligand Binding | Ki | 0.78 | researchgate.net |

| Human | CGRP (CLR/RAMP1) | HEK293 cells | Radioligand Binding | Ki | 0.8 | frontiersin.org |

| Human | CGRP (CLR/RAMP1) | HEK293 cells | nanoBRET | Ki | 4.6 | acs.org |

| Human | CGRP (CLR/RAMP1) | HEK293 cells | Saturable Binding | KD | 1.9 | medchemexpress.com |

| Rhesus Monkey | CGRP (CLR/RAMP1) | - | Radioligand Binding | Ki | 1.2 | medchemexpress.com |

| Rhesus Monkey | CGRP (CLR/RAMP1) | Cerebellum Homogenate | Saturable Binding | KD | 1.3 | medchemexpress.com |

| Canine | CGRP (CLR/RAMP1) | - | Radioligand Binding | Ki | 1204 | medchemexpress.comimmune-system-research.com |

| Rat | CGRP (CLR/RAMP1) | - | Radioligand Binding | Ki | 1192 | medchemexpress.comimmune-system-research.com |

Evaluation of Pharmacological Activity at Related Receptors, including Amylin 1 (AMY1) Receptor

Telcagepant has been evaluated for its activity at related receptors, particularly the amylin 1 (AMY1) receptor, which, like the CGRP receptor, is a heterodimer involving RAMP1, but with the calcitonin receptor (CTR) instead of CLR. nih.govnih.gov CGRP can activate both the CGRP and AMY1 receptors. nih.govnih.gov Studies have shown that telcagepant possesses antagonist activity at the AMY1 receptor, though with lower affinity compared to the CGRP receptor. researchgate.netescholarship.org One study reported that telcagepant has a 40-fold higher affinity for the human CGRP receptor compared to the human AMY1 receptor. escholarship.org Another study in Cos7 cells transfected with the AMY1 receptor demonstrated that telcagepant can block amylin-induced signaling. researchgate.net

Mechanistic Elucidation of Intracellular Signaling Modulation

Telcagepant exerts its pharmacological effects by modulating intracellular signaling pathways that are activated by CGRP.

Comprehensive Inhibition of CGRP-Stimulated Adenosine (B11128) 3',5'-Cyclic Monophosphate (cAMP) Production

The activation of the CGRP receptor by its ligand, CGRP, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular levels of adenosine 3',5'-cyclic monophosphate (cAMP). acs.orgresearchgate.net Telcagepant acts as a competitive antagonist, blocking this CGRP-induced cAMP production. medchemexpress.comresearchgate.net In HEK293 cells expressing the human CGRP receptor, telcagepant potently inhibits human α-CGRP-stimulated cAMP accumulation with an IC50 value of 2.2 nM. medchemexpress.comimmune-system-research.com This inhibition of cAMP signaling is a key mechanism by which telcagepant is thought to mitigate the effects of CGRP. nih.gov

Interactive Table: Telcagepant Inhibition of CGRP-Stimulated cAMP Production

| Cell Line | Receptor Expressed | Stimulant | Inhibition Metric | Value (nM) | Reference |

| HEK293 | Human CGRP (CLR/RAMP1) | Human α-CGRP | IC50 | 2.2 | medchemexpress.comimmune-system-research.com |

Investigation of Downstream Signaling Pathway Crosstalk, including CREB Phosphorylation

The increase in intracellular cAMP upon CGRP receptor activation leads to the activation of downstream signaling pathways, including the phosphorylation of the cAMP response element-binding protein (CREB). nih.govnih.gov CREB phosphorylation is an important event in neuronal activation and pain signaling. nih.gov Studies have shown that telcagepant can inhibit CGRP-stimulated CREB phosphorylation. nih.govresearchgate.net In Cos7 cells transfected with either the CGRP receptor or the AMY1 receptor, telcagepant was shown to block αCGRP-stimulated CREB phosphorylation. nih.gov This indicates that telcagepant's mechanism of action extends to the modulation of downstream nuclear events initiated by CGRP receptor activation. researchgate.net

Assessment of Potential Ligand-Directed Signaling Bias and Functional Selectivity

The concept of ligand-directed signaling bias, or functional selectivity, posits that a ligand can differentially modulate the downstream signaling pathways of a single receptor. In the context of an antagonist like telcagepant, this can manifest as a differential ability to block various signaling cascades initiated by an agonist. Research into the molecular pharmacology of telcagepant has revealed nuances in its antagonist activity, particularly concerning its interaction with the calcitonin gene-related peptide (CGRP) receptor and the closely related amylin 1 (AMY₁) receptor. Both receptors are activated by CGRP and are formed by a common subunit, the receptor activity-modifying protein 1 (RAMP1), complexed with either the calcitonin receptor-like receptor (CLR) for the CGRP receptor or the calcitonin receptor (CTR) for the AMY₁ receptor. nih.govnih.gov

Detailed investigations have been conducted to understand the effectiveness of telcagepant in blocking CGRP-stimulated signaling pathways beyond the canonical cyclic adenosine monophosphate (cAMP) pathway, including the phosphorylation of cAMP response element-binding protein (CREB). nih.gov These studies are crucial for understanding the full mechanistic profile of the antagonist and its potential for pathway-specific effects.

Detailed Research Findings

Research utilizing transfected Cos7 cells expressing either the human CGRP receptor (hCGRP) or the human AMY₁ receptor (hAMY₁) has provided quantitative insights into the functional selectivity of telcagepant. nih.gov The primary findings from these studies focus on telcagepant's ability to antagonize αCGRP-stimulated cAMP accumulation and CREB phosphorylation.

In cells expressing the hCGRP receptor, telcagepant potently antagonized αCGRP-stimulated cAMP accumulation. nih.gov Its antagonist activity was also measured against the downstream signaling event of CREB phosphorylation. nih.gov Similarly, its effects were characterized at the hAMY₁ receptor, where both olcegepant (B1677202) and telcagepant are known to act as antagonists. nih.gov

The data indicate that telcagepant is a potent antagonist at the hCGRP receptor for both cAMP and CREB signaling pathways. nih.gov However, its potency differs when acting on the hAMY₁ receptor, highlighting a degree of functional selectivity between these two receptor subtypes. nih.gov

One key study demonstrated that while telcagepant was approximately 35-fold more potent at antagonizing αCGRP-stimulated cAMP accumulation at hCGRP receptors compared to hAMY₁ receptors, this selectivity showed a trend of being reduced when measuring the antagonism of CREB phosphorylation. nih.gov For the CREB pathway, telcagepant was only about tenfold more potent at the hCGRP receptor than the hAMY₁ receptor. nih.gov This suggests that the measured antagonist potency and selectivity of telcagepant can be dependent on the specific signaling pathway being assayed. nih.govnih.gov

The antagonist potencies (pA₂) of telcagepant at the hCGRP and hAMY₁ receptors for both cAMP and CREB signaling pathways are summarized in the table below.

Interactive Data Table: Antagonist Potency (pA₂) of Telcagepant

| Receptor | Signaling Pathway | Agonist | Telcagepant pA₂ (mean ± SEM) |

| hCGRP Receptor | cAMP Accumulation | αCGRP | 9.00 ± 0.17 |

| hCGRP Receptor | CREB Phosphorylation | αCGRP | Not explicitly stated, but antagonism was not significantly different from cAMP |

| hAMY₁ Receptor | cAMP Accumulation | αCGRP | 7.36 ± 0.12 |

| hAMY₁ Receptor | CREB Phosphorylation | αCGRP | Not explicitly stated, but antagonism was not significantly different from cAMP |

Data sourced from Walker et al. (2017) in transfected Cos7 cells. nih.govnih.gov

Preclinical Pharmacological Characterization of Telcagepant Potassium Ethanol

Functional Assessment in In Vitro Cellular and Tissue Models

Analysis of CGRP-Induced Vasodilation Inhibition in Preclinical In Vivo Models (e.g., Capsaicin-Induced Dermal Blood Flow)

A key preclinical in vivo model used to assess the pharmacodynamic activity of CGRP antagonists is the capsaicin-induced dermal vasodilation (CIDV) model. researchgate.net Topical application of capsaicin (B1668287) to the skin causes a localized release of CGRP from sensory nerve endings, leading to vasodilation and an increase in dermal blood flow. researchgate.netoup.com This response can be non-invasively measured using techniques like laser Doppler imaging. nih.gov

The ability of telcagepant (B1682995) to inhibit this CGRP-mediated effect was demonstrated in anesthetized rhesus monkeys. researchgate.net In this CIDV model, the plasma concentration of telcagepant that inhibited 90% of the vasodilation response (EC90) was determined to be 994 nM. researchgate.net This model served as a crucial translational tool, providing evidence of target engagement in a living system and helping to predict clinically effective doses. The efficacy of telcagepant in this preclinical model was later correlated with its ability to inhibit capsaicin-induced increases in dermal blood flow in human experimental medicine studies. researchgate.netoup.comnih.gov

Non-Human Species Pharmacokinetics and Metabolic Disposition

Characterization of Species-Dependent Pharmacokinetic Profiles (e.g., Rhesus Monkeys, Rats)

The pharmacokinetic profile of telcagepant showed significant species-dependent differences, particularly concerning its oral bioavailability. bibliotekanauki.pl These differences were a critical consideration in its preclinical development, as the high affinity of telcagepant for the rhesus monkey CGRP receptor made this species a vital model for pharmacological evaluation. researchgate.net

In rhesus monkeys, telcagepant exhibited low oral bioavailability, reported to be around 6%. This was largely attributed to extensive intestinal first-pass metabolism. researchgate.net While intravenous administration in monkeys resulted in linear pharmacokinetics, oral dosing led to a greater than dose-proportional increase in exposure, suggesting saturation of this first-pass effect at higher doses. bibliotekanauki.pl

In contrast, the oral bioavailability in rats was higher, at approximately 20%. Non-clinical assessments in both rats and monkeys pointed to species-dependent non-linear pharmacokinetics following oral administration. bibliotekanauki.pl The half-life of telcagepant was reported to be 1.6 hours, though the specific species for this value was not detailed in the available literature.

| Parameter | Rhesus Monkey | Rat | Reference |

| Oral Bioavailability (F%) | 6% | 20% | |

| Primary Metabolic Hurdle | Intestinal First-Pass | - | researchgate.net |

Mechanistic Studies on Cytochrome P450 (CYP) Enzyme Inhibition and Drug-Metabolizing Enzyme Interactions

Metabolic studies identified that telcagepant undergoes significant oxidative metabolism mediated by the cytochrome P450 (CYP) 3A enzyme subfamily. This metabolic pathway was particularly prominent in monkey intestinal microsomes, underpinning the extensive first-pass metabolism observed in this species. While CYP3A was identified as the primary enzyme responsible for its biotransformation, detailed studies on the inhibitory potential of telcagepant against a broad panel of individual CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) are not extensively detailed in the provided search results.

Importantly, mechanistic investigations were conducted to assess the potential for telcagepant to form reactive metabolites. In an assay using HEK293 cells engineered to express CYP3A4, telcagepant did not appear to form reactive metabolites that result in the covalent binding and subsequent degradation of the CYP3A4 enzyme. This finding differentiated it from other CGRP antagonists that did show such an effect.

Research on Bile Acid Transporter Inhibition (e.g., BSEP, MRP3, MRP4)

The potential for drug-induced liver injury (DILI) is a critical aspect of preclinical safety assessment, and interactions with bile acid transporters are a key mechanistic pathway for such toxicity. In vitro studies were conducted to evaluate the inhibitory effects of telcagepant on several key hepatic transporters.

Research demonstrated that telcagepant inhibits the bile salt export pump (BSEP, or ABCB11), a primary transporter for bile acids out of hepatocytes. The mode of BSEP inhibition by telcagepant was determined to be mixed, meaning it has components of both competitive and non-competitive inhibition.

Further investigation into its effects on multidrug resistance-associated proteins (MRPs), which are also involved in bile acid transport, revealed a selective inhibition profile. Telcagepant was found to inhibit MRP4 (ABCC4) but did not inhibit MRP3 (ABCC3). bibliotekanauki.pl The combination of BSEP inhibition with other factors was considered a potential contributor to the hepatotoxicity observed during its clinical development.

| Transporter | Effect | Mode of Inhibition | Reference |

| BSEP (Bile Salt Export Pump) | Inhibition | Mixed | |

| MRP3 (Multidrug Resistance-Associated Protein 3) | No Inhibition | N/A | bibliotekanauki.pl |

| MRP4 (Multidrug Resistance-Associated Protein 4) | Inhibition | Not Specified | bibliotekanauki.pl |

Advanced Synthetic Chemistry and Structural Research of Telcagepant Potassium Ethanol

Asymmetric Synthesis Methodologies and Stereochemical Control

The asymmetric synthesis of telcagepant (B1682995) is a notable example of modern industrial chemical synthesis, where precise control over stereochemistry is paramount. The core of this challenge lies in the caprolactam moiety, which contains two critical stereogenic centers.

The advanced synthesis addressed these challenges by strategically introducing chirality in separate, highly controlled steps:

Establishment of the C-6 Stereocenter : The key innovation was the use of an organocatalytic asymmetric Michael addition of nitromethane (B149229) to an α,β-unsaturated aldehyde. msd-life-science-foundation.or.jpdokumen.pub This reaction, a cornerstone of the improved synthesis, effectively established the C-6 stereogenicity in a single, atom-economical step with high enantioselectivity (>95% ee). nih.govresearchgate.netacs.org This approach was considered more promising than alternatives like transition metal-catalyzed reactions, including ruthenium-catalyzed hydrogenation or rhodium-based Hayashi-Miyaura additions. researchgate.net

Establishment of the C-3 Stereocenter : The stereochemistry at the C-3 position was ingeniously controlled at a later stage in the synthesis. Following the formation of the caprolactam ring, the intermediate was obtained as a mixture of diastereomers. msd-life-science-foundation.or.jp A dynamic epimerization-crystallization process was developed. nih.govresearchgate.netacs.org By treating the diastereomeric mixture with sodium hydroxide (B78521) (NaOH) in aqueous DMSO, the C-3 center was selectively epimerized to the desired (R)-configuration. msd-life-science-foundation.or.jp The thermodynamically more stable trans-isomer, with the desired (3R, 6S) configuration, selectively crystallized from the solution, driving the equilibrium and resulting in a product with a diastereomeric ratio greater than 99:1. msd-life-science-foundation.or.jpresearchgate.net

This dual-pronged strategy, separating the establishment of the two key stereocenters, circumvented the need for classical resolution and significantly improved the efficiency and stereochemical purity of the process.

The synthesis of telcagepant is distinguished as the first reported industrial-scale application of iminium organocatalysis. mdpi.comnih.govresearchgate.netnewdrugapprovals.org This approach represented a significant shift towards more sustainable and efficient "green" chemistry in the pharmaceutical sector. chemicalindustryjournal.co.uk The reaction involves the formation of an iminium ion intermediate from the α,β-unsaturated aldehyde and a chiral secondary amine catalyst, specifically a Jørgensen–Hayashi-type catalyst. mdpi.comchemicalindustryjournal.co.uk This activation lowers the LUMO energy of the aldehyde, facilitating the nucleophilic attack of nitromethane. mdpi.com

A critical breakthrough for the successful implementation of this reaction on a large scale was the development of a dual acid cocatalyst system. nih.govresearchgate.netacs.org Initial attempts using single acid cocatalysts like benzoic acid led to the formation of undesired byproducts. newdrugapprovals.org Extensive screening revealed that a combination of two weak acids, pivalic acid (t-BuCO₂H) and boric acid (B(OH)₃), was optimal. researchgate.netnewdrugapprovals.orgmdpi.com This dual system was essential for striking a delicate balance between reaction efficiency and the stability of the product, thereby minimizing impurity formation and achieving high conversion rates. mdpi.comnih.govresearchgate.net

Table 1: Key Catalytic System for Asymmetric Michael Addition

| Component | Role | Molar % (approx.) | Rationale |

|---|---|---|---|

| Jørgensen–Hayashi Catalyst | Chiral Organocatalyst | Not specified | Forms iminium ion, induces enantioselectivity. mdpi.comnewdrugapprovals.org |

| Pivalic Acid (t-BuCO₂H) | Cocatalyst | 5 mol % | Enhances reaction rate and efficiency. mdpi.comnewdrugapprovals.org |

Achieving the high level of purity required for a pharmaceutical ingredient necessitated rigorous optimization of enantiomeric and diastereomeric control throughout the synthesis.

The organocatalytic Michael addition proved highly effective, establishing the C-6 stereocenter with an enantiomeric excess (ee) consistently greater than 95%. nih.govresearchgate.net Following this, an unprecedented Doebner-Knoevenagel type coupling was employed to construct the C3-C4 bond, also proceeding via an iminium species. nih.govresearchgate.net

The final stereochemical configuration was locked in during the dynamic epimerization-crystallization step. This process cleanly converted a diastereomeric mixture into the single desired (3R, 6S) caprolactam acetamide (B32628) intermediate. nih.govresearchgate.netacs.orgresearchgate.net The final coupling of this caprolactam piece with the requisite piperidine (B6355638) component, followed by deprotonation and crystallization, yielded the telcagepant potassium ethanol (B145695) solvate with exceptional purity levels of over 99.8% and an enantiomeric excess exceeding 99.9%. nih.govmsd-life-science-foundation.or.jp

Industrial-Scale Application of Iminium Organocatalysis and Dual Acid Cocatalyst Systems

Process Chemistry Innovations for Scale-Up Synthesis

Transitioning the synthesis of telcagepant from the laboratory to a multi-kilogram manufacturing scale required significant process chemistry innovations aimed at improving efficiency, safety, and impurity control. newdrugapprovals.orgresearchgate.net

The synthesis was successfully demonstrated on scales exceeding 10 kg in a pilot plant setting. msd-life-science-foundation.or.jp Key transformations that contributed to this efficiency include:

The highly enantioselective organocatalytic conjugate addition. nih.govresearchgate.net

An efficient Doebner-Knoevenagel condensation to build the carbon skeleton. msd-life-science-foundation.or.jpacs.org

A highly efficient lactamization step facilitated by pivaloyl chloride (t-BuCOCl). nih.govmsd-life-science-foundation.or.jpresearchgate.net

The dynamic, crystallization-induced epimerization to set the final stereocenter. nih.govmsd-life-science-foundation.or.jpresearchgate.net

| Number of Isolated Intermediates | Not specified (higher) | Three nih.govresearchgate.netacs.org |

Strict control over the impurity profile is critical in pharmaceutical manufacturing. msd-life-science-foundation.or.jp A significant challenge in the telcagepant synthesis was the formation of desfluorinated byproducts during the hydrogenation of an enamine intermediate. msd-life-science-foundation.or.jpacs.org These impurities were difficult to remove in downstream steps. msd-life-science-foundation.or.jp

To address this, an extensive screening of reaction additives was conducted. The research identified lithium chloride (LiCl) as a highly effective additive that, when used at 0.3 equivalents, reproducibly suppressed the formation of desfluoro impurities to less than 0.2%. msd-life-science-foundation.or.jpnewdrugapprovals.org The optimized hydrogenation was carried out using a palladium on carbon catalyst (Pd(OH)₂-C) in isopropanol (B130326) with LiCl and sulfuric acid. msd-life-science-foundation.or.jp

Impurity control was also a major consideration in the organocatalytic step. The choice of the dual acid cocatalyst system of pivalic acid and boric acid was crucial for preventing the formation of acetal (B89532) byproducts, which were observed when using other acids. researchgate.netnewdrugapprovals.org These integrated strategies for impurity prevention and control ensured that the final telcagepant potassium ethanol solvate could be reproducibly manufactured with a purity exceeding 99.8%. msd-life-science-foundation.or.jp

Table 3: Mentioned Compound Names

| Compound Name | Chemical Formula/Type |

|---|---|

| Telcagepant | C₂₆H₂₈F₅N₅O₃ |

| Telcagepant potassium ethanol | C₂₆H₂₇F₅KN₅O₃ · C₂H₅OH |

| Nitromethane | CH₃NO₂ |

| Jørgensen–Hayashi-type catalyst | Chiral secondary amine organocatalyst |

| Pivalic acid (t-BuCO₂H) | C₅H₁₀O₂ |

| Boric acid (B(OH)₃) | H₃BO₃ |

| Pivaloyl chloride (t-BuCOCl) | C₅H₉ClO |

| Lithium chloride | LiCl |

| Palladium on carbon (Pd(OH)₂-C) | Heterogeneous catalyst |

| Sodium hydroxide | NaOH |

| Sulfuric acid | H₂SO₄ |

| Benzoic acid | C₇H₆O₂ |

| Isopropanol | C₃H₈O |

Development of Efficient Multi-Kilogram Synthetic Routes

Solid State Chemistry and Polymorphism of Telcagepant Potassium Ethanol

The solid-state properties of an active pharmaceutical ingredient are critical as they influence its stability, manufacturability, and bioavailability. Telcagepant potassium ethanol exists in various solid forms, including distinct ethanol solvates and hydrates, each with unique physicochemical characteristics.

Investigation of Crystalline Forms: Ethanol Solvate Polymorphism (Form I and Form II)

Telcagepant potassium exists as an ethanolate (B101781), which has been found to exhibit polymorphism, with at least two distinct crystalline forms identified, designated as Form I and Form II. google.com

Form I is considered the more thermodynamically stable of the two ethanolate forms within the temperature range of 5°C to 40°C. google.com The formation of one polymorph over the other can be influenced by manufacturing conditions. For instance, Form II has been observed to form when the crystallization process is conducted without the presence of Form I seed crystals. google.com Slurry experiments have demonstrated that other forms tend to convert to Form I, underscoring its higher stability. google.com

The characterization of these polymorphs relies on various analytical techniques, with X-ray powder diffraction (XRPD) being a primary method for differentiation. Each form presents a unique diffraction pattern.

Table 1: Characteristic XRPD d-Spacings for Telcagepant Potassium Ethanol Solvates

| Form | Primary d-Spacings (Å) | Secondary d-Spacings (Å) | Further d-Spacings (Å) |

| Form I | 8.27, 4.01, 3.32 | 16.52, 7.55, 7.02 | 5.52, 5.08, 4.63 |

| Form II | 4.55, 4.31, 4.11 | 3.85, 3.55, 2.88 | |

| Data sourced from patent information. google.com |

Beyond X-ray diffraction, spectroscopic methods provide further characterization. Solid-state carbon-13 NMR and Raman spectroscopy have been used to define Form I.

Table 2: Spectroscopic Characterization of Telcagepant Potassium Ethanol Solvate Form I

| Analytical Method | Characteristic Peaks |

| Solid-State ¹³C NMR | 109.1 ppm, 55.8 ppm, 54.6 ppm |

| Raman Spectroscopy | 646.3 cm⁻¹, 707.4 cm⁻¹, 761.5 cm⁻¹, 832.9 cm⁻¹, 1063.3 cm⁻¹, 1365.5 cm⁻¹, 1402.0 cm⁻¹, 1445.7 cm⁻¹, 1455.3 cm⁻¹ |

| Data sourced from patent information. google.com |

Characterization of Hydrate (B1144303) Forms and Their Interconversion Pathways

In addition to ethanol solvates, a hydrate form of telcagepant potassium has been identified and characterized. google.com The presence of water can lead to the formation of this distinct crystalline structure, which has its own characteristic XRPD pattern. The telcagepant potassium hydrate exhibits principal diffraction peaks corresponding to d-spacings of 16.96, 8.50, and 4.26 angstroms. google.com

The interconversion between solvate, hydrate, and amorphous forms is a critical aspect of the compound's solid-state chemistry. The ethanolate form can convert to the hydrate form in the presence of sufficient humidity. nih.gov Conversely, the hydrate can collapse into an amorphous state if water is removed through drying at low relative humidity or by increasing the temperature. nih.gov An amorphous form can also be generated by heating the telcagepant potassium ethanolate and passing wet nitrogen gas over the solid. google.com These amorphous forms can, in turn, convert to the hydrate when exposed to moderate or high relative humidity or back to the ethanolate in an ethanol atmosphere. nih.gov Understanding these transformation pathways is essential for controlling the final form of the drug substance during manufacturing and ensuring product stability. ethernet.edu.et

Computational and Spectroscopic Structural Analysis

To comprehend the mechanism of action of telcagepant at a molecular level, computational and spectroscopic techniques have been employed to model and analyze its interaction with its biological target, the calcitonin gene-related peptide (CGRP) receptor.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Modeling

Molecular dynamics (MD) and supervised molecular dynamics (SuMD) simulations have been instrumental in studying the binding of telcagepant to the CGRP receptor. nih.govconsensus.app The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). biorxiv.orgresearchgate.net

Simulations have been used to evaluate the association and dissociation of telcagepant from the extracellular domain (ECD) of the CGRP receptor. nih.gov These computational methods allow for the mapping of the binding energy landscape, identifying metastable states that the molecule passes through before settling into its final bound pose. researchgate.net MD simulations have also been used to compare the binding modes and stability of telcagepant with other CGRP antagonists, known as 'gepants', such as rimegepant (B610484). biorxiv.orgbiorxiv.org These studies investigate the global and local effects of the bound antagonist on the receptor complex and the importance of the RAMP1 subunit in stabilizing the entire structure. biorxiv.orgbiorxiv.org

Structural Analysis of Binding Modes within CGRP Receptor Extracellular Domains (ECD)

The precise binding mode of telcagepant within the CGRP receptor ECD has been elucidated by the crystal structure of the complex (PDB ID: 3N7R). acs.orgrcsb.org This structural data provides a static snapshot that complements the dynamic insights from MD simulations.

Telcagepant functions as an antagonist by physically blocking the peptide-binding cleft located at the interface between the CLR and RAMP1 subunits of the receptor's ECD. rcsb.org This prevents the endogenous CGRP peptide from accessing its binding site. The binding is stabilized by a network of specific molecular interactions. Key among these is a hydrogen bond formed between a carbonyl group on the telcagepant molecule and the side chain of residue Threonine-122 (T122) in the CLR subunit. acs.orgbiorxiv.orgnih.gov

Theoretical and Comparative Receptor Pharmacology of Telcagepant Potassium Ethanol

Elucidation of CGRP Receptor Subtype Specificity and Off-Target Receptor Engagement

Telcagepant (B1682995) is a potent and selective antagonist of the human CGRP receptor. ufaneuro.org The CGRP receptor is a heterodimeric complex composed of the calcitonin receptor-like receptor (CLR), a Class B GPCR, and a single transmembrane protein called receptor activity-modifying protein 1 (RAMP1). nih.govnih.gov This RAMP1 component is crucial for the functional CGRP receptor and plays a key role in the high-affinity binding of antagonists like telcagepant. nih.gov Pharmacological studies demonstrated that telcagepant potently inhibits CGRP-stimulated responses in cells expressing the human CGRP receptor. ufaneuro.org

While generally considered selective for the CGRP receptor, research has shown that telcagepant also exhibits antagonist activity at the amylin 1 (AMY₁) receptor, which is another member of the calcitonin receptor family. nih.govresearchgate.net The AMY₁ receptor is a complex of the calcitonin receptor (CTR) and RAMP1. nih.gov Studies in transfected Cos7 cells revealed that telcagepant could block αCGRP-stimulated cAMP accumulation at both CGRP and AMY₁ receptors. However, it was found to be approximately 35-fold more potent at the CGRP receptor compared to the AMY₁ receptor, demonstrating a clear, albeit not absolute, selectivity. nih.gov Some research also noted that telcagepant showed about a 40-fold selectivity for the CGRP receptor over the AMY₁ receptor. nih.gov This off-target engagement is a critical aspect of its pharmacological profile, as both CGRP and AMY₁ receptors are present in the trigeminovascular system, which is implicated in migraine pathophysiology. nih.gov

| Receptor | Antagonist | Relative Potency / Selectivity | Assay System |

|---|---|---|---|

| CGRP vs. AMY₁ | Telcagepant | ~35-fold more potent at CGRP receptor | αCGRP-stimulated cAMP accumulation in transfected Cos7 cells nih.gov |

| CGRP vs. AMY₁ | Telcagepant | ~40-fold selective for CGRP receptor | Receptor binding/functional assays nih.gov |

| CGRP vs. AMY₁ | Olcegepant (B1677202) | ~200-fold more selective for CGRP receptor | Receptor binding/functional assays nih.gov |

Comparative Pharmacological Profiling with Other Small Molecule CGRP Receptor Antagonists (Gepants)

The development of gepants has occurred in waves or "generations," with telcagepant being a prominent member of the first generation alongside olcegepant. nih.govtandfonline.com Later generations include compounds like ubrogepant (B612305), rimegepant (B610484), and atogepant. nih.gov

Gepants are small, non-peptide molecules that function as antagonists of the CGRP receptor. headacheaustralia.org.aumigrainetrust.org They exert their effect by binding to the receptor and blocking the interaction between the CGRP peptide and its receptor, thereby inhibiting the downstream signaling cascade associated with migraine pain. headacheaustralia.org.audrugbank.com

The mechanism of antagonism for telcagepant and olcegepant has been elucidated through crystallography. These antagonists bind directly within a cleft at the interface of the N-terminal extracellular domains (ECDs) of CLR and RAMP1. rcsb.orgpdbj.orgresearchgate.net By occupying this site, they physically block the C-terminus of the CGRP peptide from docking with the receptor ECD, which is a critical initial step for receptor activation. researchgate.netfrontiersin.org This mechanism prevents the subsequent conformational changes required for G-protein signaling. youtube.com

While all gepants share this fundamental mechanism of CGRP receptor blockade, there are structural differences between the generations. gpvoice.com.auijbcp.com Telcagepant and other first-generation gepants were discontinued (B1498344) due to concerns about potential liver toxicity observed during long-term prophylactic studies. bps.ac.uktandfonline.com The second generation of gepants, including ubrogepant, rimegepant, and atogepant, were designed with different chemical structures to mitigate this risk. gpvoice.com.auijbcp.com For example, ubrogepant was specifically designed to be more potent than telcagepant and to have pharmacologically inert metabolites, contributing to an improved safety profile. mdpi.com These newer agents have demonstrated efficacy without the hepatotoxicity concerns that halted the development of their predecessors. tandfonline.comijbcp.com

The potency of gepants can be compared using their inhibition constant (Kᵢ) or their pA₂ values, which measure antagonist potency in functional assays. Telcagepant is a highly potent antagonist with a Kᵢ of 0.8 nM for the human CGRP receptor. nih.govfrontiersin.org Its potency is comparable to or, in some cases, greater than other gepants.

Studies comparing the functional antagonism of various gepants in human vascular tissues have revealed interesting differences. In human middle meningeal arteries, a tissue highly relevant to migraine, most gepants show high potency. nih.govresearchgate.net However, comparisons between their effects in meningeal versus coronary arteries highlight differences in selectivity. One study found that while telcagepant, ubrogepant, and zavegepant (B3321351) showed similar potency in both coronary and middle meningeal arteries, other gepants like olcegepant, atogepant, and rimegepant were over a log unit more potent in meningeal arteries than in coronary arteries. nih.govresearchgate.net This suggests potential differences in how these antagonists interact with CGRP receptor systems in different vascular beds, which could have implications for their therapeutic windows.

| Compound | Generation | Potency (Kᵢ or pKᵢ) | Receptor/System |

|---|---|---|---|

| Telcagepant | First | Kᵢ: 0.8 nM nih.govfrontiersin.org | Human CGRP Receptor |

| Telcagepant | First | pKᵢ: ~9.0 guidetopharmacology.org | Human CGRP Receptor |

| Olcegepant | First | pKᵢ: ~10.5 guidetopharmacology.org | Human CGRP Receptor |

| Atogepant | Second | Kᵢ: 0.015 nM tandfonline.com | Cloned Human CGRP Receptor |

| Rimegepant | Second | - | - |

| Ubrogepant | Second | - | - |

*Data for some second-generation gepants' Kᵢ values are not as consistently published in the provided context, but they are known to be highly potent antagonists. ijbcp.commdpi.com

Structural Analogies and Mechanistic Divergences Among Gepant Class Compounds

Contributions to the General Understanding of Class B G Protein-Coupled Receptor (GPCR) Antagonism

The study of telcagepant has made significant contributions to the understanding of Class B GPCRs, a family of receptors that had been notoriously difficult to target with small molecule drugs due to the large peptide nature of their endogenous ligands. nih.gov

The most profound contribution came from the successful crystallization of the CGRP receptor's extracellular domain complexed with telcagepant. rcsb.orgpdbj.orgresearchgate.net These structures provided the first-ever detailed, atomic-level view of how a non-peptide, small molecule antagonist binds to and inhibits a Class B GPCR. rcsb.orgscispace.com It revealed that the drug binds at the interface between the two component proteins of the receptor, CLR and RAMP1, effectively creating a "plug" that prevents the natural peptide ligand from binding. researchgate.netyoutube.com This was a landmark discovery, illustrating a viable strategy for antagonizing this complex receptor class and highlighting the critical role of the RAMP accessory protein in forming the drug-binding site. nih.govrcsb.org This insight has guided the rational design of subsequent drugs targeting not only the CGRP receptor but also other Class B GPCRs. scispace.com

Future Research Directions and Translational Implications in Basic Science

Deeper Mechanistic Insights into Telcagepant (B1682995) Potassium Ethanol's Receptor Interactions

Telcagepant functions as a potent and selective competitive antagonist of the human CGRP receptor. drugbank.comcore.ac.uk This receptor is a heterodimer, composed of the Class B GPCR, calcitonin receptor-like receptor (CLR), and a single transmembrane-spanning accessory protein, receptor activity-modifying protein 1 (RAMP1). frontiersin.orgcore.ac.uk Telcagepant binds to a site on the extracellular domain (ECD) of the receptor, at the interface between CLR and RAMP1. core.ac.uknih.gov

Future research can build on this foundation by using advanced computational and biophysical techniques to further dissect the binding kinetics. Molecular dynamics simulations have already begun to model the association and dissociation of telcagepant, revealing metastable states and the role of water molecules in the binding pocket. frontiersin.orgresearchgate.netnih.gov These studies suggest that telcagepant's binding is consistent with the two-step mechanism proposed for Class B GPCRs, where initial interactions at the ECD facilitate subsequent binding events. frontiersin.org Further dynamic docking simulations could elucidate the precise energetic landscapes and kinetic bottlenecks, offering a more complete picture of its competitive antagonism. researchgate.netbiorxiv.org

Additionally, while telcagepant is highly selective for the CGRP receptor, it can also act as an antagonist at the related amylin 1 (AMY₁) receptor, particularly at higher concentrations. nih.govresearchgate.net Investigating the structural and conformational differences that dictate its varying affinities for these closely related receptors could provide a blueprint for designing even more selective molecules. Cryo-electron microscopy (cryo-EM) could be employed to solve the structure of the full-length CGRP receptor in complex with telcagepant, providing a more complete view than the existing crystal structures of the isolated ECD. core.ac.uk

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| Ki (human CGRP receptor) | ~1.9 nM | Binding Assay (SK-N-MC cell membranes) | core.ac.uk |

| pA₂ (human coronary arteries) | 8.43 | Functional Assay (Vasodilation) | core.ac.uk |

| EC₉₀ (capsaicin-induced dermal blood flow) | ~900 nM | Human Pharmacodynamic Model | nih.gov |

Development of Novel Synthetic Analogues for Structure-Activity Relationship (SAR) Studies

The development of telcagepant itself was the result of extensive structure-activity relationship (SAR) studies. researchgate.net It originated from a lead structure featuring a (3R)-amino-(6S)-phenylcaprolactam core, which was optimized to enhance potency and oral bioavailability. researchgate.net The chemical structure of telcagepant, particularly its CLR-binding motifs like the azabenzimidazolone group, has served as a template for designing new molecules. nih.govacs.org

A promising avenue for future research involves using telcagepant's scaffold to create novel analogues targeting other related receptors. One study successfully used the CLR-binding fragment of telcagepant as a starting point to develop first-in-class antagonists for the adrenomedullin-2 (AM₂) receptor, another heterodimer involving CLR (with RAMP3). acs.orgacs.org This work demonstrates the translational potential of the chemical information encoded in telcagepant's structure. By systematically modifying the RAMP-binding portion of the molecule while retaining the core CLR-binding elements, researchers can generate analogues with altered selectivity profiles. acs.org

Further SAR studies could focus on the specific substitutions that led to the hepatotoxicity observed with telcagepant, which was likely due to its chemical structure rather than an on-target effect. nih.gov Comparing the structural and electronic properties of telcagepant with those of newer, non-hepatotoxic "gepants" like ubrogepant (B612305) and rimegepant (B610484) using quantitative systems toxicology modeling can help identify the specific toxicophores. nih.govnih.govresearchgate.net This knowledge is invaluable for designing safer therapeutics for any target.

| Structural Moiety | Role in Activity | Reference |

|---|---|---|

| (3R)-amino-(6S)-phenylcaprolactam core | Core scaffold providing the basic structure for receptor binding. | researchgate.net |

| 2,3-difluorophenyl group | Enhances potency and hydrophobic interactions with CLR and RAMP1. | core.ac.ukresearchgate.net |

| Azabenzimidazolone group | Forms a key hydrogen bond with Thr122 of CLR. | core.ac.uk |

| Trifluoroethylation of N-1 amide | Improves oral bioavailability. | researchgate.net |

Establishment of Advanced Preclinical Models for Comprehensive Pharmacological Assessment

The pharmacological assessment of telcagepant utilized a range of preclinical models that have become standards in the field. In vitro models included transfected cell lines (e.g., Cos7, HEK293) expressing the human CGRP receptor to measure functional antagonism of cAMP signaling. core.ac.uknih.gov In vivo assessments were performed in several species, including rats and rhesus monkeys. nih.govnih.gov A key pharmacodynamic model was the capsaicin-induced dermal vasodilation test in both monkeys and humans, which measures the ability of an antagonist to block CGRP-mediated blood flow increases. nih.govresearchgate.net

Future research can leverage these established models while also developing more sophisticated systems. For instance, creating preclinical models that incorporate human liver microtissues or employ advanced quantitative systems toxicology could allow for the early prediction of potential metabolic or toxicity issues, which were the ultimate downfall of telcagepant. nih.govnih.gov Such models could screen novel analogues for the liabilities that halted telcagepant's development.

Furthermore, positron emission tomography (PET) imaging using tracers like [11C]MK-4232 was used to quantify CGRP receptor occupancy by telcagepant in the brains of rhesus monkeys and humans. researchgate.net These studies showed that telcagepant achieved only low central receptor occupancy at efficacious doses, suggesting a primarily peripheral site of action. researchgate.net Future development of novel PET ligands with improved properties could enable more precise quantification of receptor engagement in both central and peripheral tissues, helping to better correlate pharmacokinetic and pharmacodynamic relationships for new compounds.

| Model Type | Specific Model | Purpose | Reference |

|---|---|---|---|

| In Vitro Functional | Transfected Cos7 or HEK293 cells | Measure antagonism of CGRP-stimulated cAMP accumulation. | core.ac.uknih.gov |

| In Vitro Binding | Human coronary artery segments | Determine binding affinity (pA₂) and competitive antagonism. | core.ac.uk |

| In Vivo Pharmacodynamic | Capsaicin-induced dermal vasodilation (Human, Rhesus) | Assess functional target engagement in a live system. | nih.govresearchgate.net |

| In Vivo Imaging | PET imaging with [11C]MK-4232 (Human, Rhesus) | Quantify CGRP receptor occupancy in the brain. | researchgate.net |

| In Silico Toxicology | Quantitative Systems Toxicology (DILIsym) | Predict potential for drug-induced liver injury. | nih.govnih.gov |

Fundamental Contributions to Receptor Biology and Ligand Design Principles

The study of telcagepant and its predecessor, olcegepant (B1677202), has made lasting contributions to the fields of receptor biology and ligand design, particularly for Class B GPCRs. nih.gov Prior to this work, these receptors were considered challenging targets for small-molecule drugs. The success of telcagepant in clinical trials validated the CGRP receptor as a druggable target for a non-peptide molecule, paving the way for an entire class of "gepant" drugs and therapeutic antibodies. newdrugapprovals.orgnih.gov

One of the most significant contributions was in structural biology. The determination of the co-crystal structure of the CGRP receptor ECD with telcagepant bound (PDB: 3N7R) provided the first high-resolution view of how a non-peptide antagonist binds to a Class B GPCR. core.ac.uknih.govscispace.com This structure revealed the critical role of the RAMP1 protein in forming the binding pocket and explained the mechanism of antagonism and the basis for selectivity. core.ac.uk It has since served as a foundational model for structure-based drug design efforts targeting not only the CGRP receptor but other CLR/RAMP complexes as well. nih.govacs.orgacs.org

The research on telcagepant also reinforced the "two-domain" model of ligand binding for Class B GPCRs, where antagonists like telcagepant compete with the C-terminal portion of the CGRP peptide for binding to the ECD. frontiersin.org This has refined the understanding of how these receptors are activated and has provided a clear strategy for antagonist design: disrupt the initial peptide-ECD interaction. The journey of telcagepant, from discovery to its discontinuation, has provided a rich case study that continues to guide the development of safer and more effective therapeutics targeting this important receptor family.

Q & A

Q. What are the key considerations for synthesizing telcagepant potassium ethanol solvate, and how is purity ensured?

Telcagepant potassium ethanol solvate is synthesized via deprotonation of the benzamide hydrogen in ethanol, followed by crystallization. Critical steps include:

- Dynamic crystallization : Aqueous NaOH/DMSO mixtures are used to isolate intermediates with high enantiomeric excess (>99.9% ee) .

- Purity validation : High-performance liquid chromatography (HPLC) or capillary electrophoresis (C(4)D) is employed to confirm purity (>99.8%) and ethanol content .

- Environmental considerations : Ethanol is preferred for its low toxicity and role in stabilizing the potassium salt during solvate formation .

Q. How do preclinical studies evaluate telcagepant's selectivity for human CGRP receptors?

Preclinical models use:

- Species-specific receptor affinity assays : Telcagepant exhibits >1500-fold lower affinity for rodent CGRP receptors compared to human receptors, necessitating transgenic models (e.g., RAMP1-overexpressing mice) to study cAMP inhibition .

- Functional vasodilation assays : Rodent middle cerebral arteries are treated with CGRP to assess telcagepant's inhibition of vasodilation without affecting basal vascular tone .

Q. What methodological standards are applied in Phase III clinical trials for telcagepant?

Key trial design elements include:

- Randomized, double-blind protocols : Placebo-controlled studies with large cohorts (e.g., 1,935 participants) to evaluate pain freedom at 2 hours and sustained efficacy over 24 hours .

- Dose stratification : Clinically relevant doses (140–300 mg) are tested against comparators like rizatriptan (10 mg) to establish non-inferiority .

- Safety monitoring : Liver function tests (ALT/AST) are mandatory due to observed elevations in Phase II trials .

Advanced Research Questions

Q. How can conflicting data on telcagepant's central nervous system (CNS) penetration be resolved?

- PET tracer studies : Use of [11C]MK-4232 in rhesus monkeys demonstrates low CNS receptor occupancy at clinical doses (140 mg), despite supramaximal doses (1,120 mg) showing partial penetration. Methodologically, tracer uptake ratios (brain-to-plasma) and compartmental modeling are critical .

- Subgroup analysis : Patients with triptan non-response or naïve status show higher efficacy, suggesting peripheral mechanisms dominate .

Q. What analytical approaches address contradictory efficacy outcomes in telcagepant trials?

- Therapeutic gain (TG) correction : Calculate TG as (active drug response – placebo response) for early pain-free rates (e.g., 2-hour endpoints). Pooled data from four RCTs reveal TG values of 22–27% for 280–300 mg doses .

- Post hoc stratification : Analyze responders/non-responders based on triptan history. Telcagepant shows superior efficacy in triptan-naïve cohorts (68% vs. 46% placebo) .

Q. How does telcagepant's ethanol solvate affect pharmacokinetic stability?

- Solid-state characterization : X-ray diffraction (XRPD) and thermogravimetric analysis (TGA) confirm ethanol’s role in crystal lattice stabilization. Ethanol content is quantified via gas chromatography (GC) .

- Dissolution studies : Ethanol solvates exhibit improved solubility in simulated gastric fluid compared to non-solvated forms, critical for oral bioavailability .

Q. What methodologies validate telcagepant's lack of interaction with nitroglycerin-induced vasodilation?

- Crossover hemodynamic studies : Pulse wave analysis and brachial artery ultrasound in healthy volunteers show telcagepant does not alter nitroglycerin-induced changes in aortic augmentation index (AIx) or blood pressure .

- Mechanistic exclusion : CGRP receptor knockout models confirm vasodilation pathways remain intact, ruling out receptor-mediated interference .

Methodological Guidelines for Data Contradictions

Q. How should researchers reconcile divergent Phase II/III safety data (e.g., hepatotoxicity signals)?

- Causality assessment : Use Roussel-Uclaf Causality Assessment Method (RUCAM) to differentiate drug-induced liver injury (DILI) from confounders (e.g., NSAID co-administration) .

- Dose-response analysis : Hepatotoxicity correlates with higher doses (≥600 mg), leading to discontinuation of non-therapeutic ranges .

Q. What statistical tools optimize analysis of telcagepant's therapeutic window?

- Dose-proportionality modeling : Nonlinear mixed-effects modeling (NONMEM) identifies 140–300 mg as the optimal range, balancing efficacy (68% pain relief) and tolerability (somnolence <10%) .

- Meta-regression : Aggregate data from 14 trials to adjust for covariates like migraine subtype (aura vs. non-aura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.